Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzo[b]thiophene carboxamide moiety and a phenyl group. The ethyl ester at position 5 of the thiazole improves solubility for synthetic handling.
Properties
IUPAC Name |
ethyl 2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S2/c1-2-29-20(26)18-17(12-6-4-3-5-7-12)22-21(31-18)23-19(25)16-11-13-10-14(24(27)28)8-9-15(13)30-16/h3-11H,2H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCNZBSEOECNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate, commonly referred to as NB-THC-TZ, is a thiazole derivative with potential biological activities. This compound has garnered attention due to its structural characteristics and the biological properties associated with thiazole derivatives, which are known for their diverse pharmacological effects.
- Molecular Formula : C21H15N3O5S2
- Molecular Weight : 453.49 g/mol
- CAS Number : 391867-27-9
- Physical State : Yellow solid, soluble in common organic solvents like methanol and ethanol.
- Melting Point : 224-226 °C
Synthesis and Characterization
NB-THC-TZ is synthesized through a two-step process involving the reaction of 2-amino-5-nitrobenzo[b]thiophene-2-carboxylic acid with thionyl chloride, followed by a reaction with 2-amino-4-phenylthiazole-5-carboxylic acid ethyl ester. Characterization techniques such as NMR spectroscopy and X-ray diffraction confirm its structure and purity.
Antitumor Activity
Recent studies have evaluated the antitumor activity of thiazole derivatives, including NB-THC-TZ. For instance, similar compounds have shown significant inhibitory effects on cancer cell lines by targeting specific proteins involved in tumor progression. A related compound, CIB-L43, demonstrated nanomolar inhibitory activity against hepatocellular carcinoma (HCC) through the disruption of the TRBP-Dicer interaction, suggesting that thiazole derivatives may also possess similar mechanisms of action .
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown potential against various bacterial strains. For example:
- Compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
- Antifungal activities were noted against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Case Studies
- Anticancer Studies : In vitro studies on related thiazole compounds indicated that they could inhibit cell proliferation in cancer lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Evaluations : A series of studies have demonstrated that modifications in the thiazole ring can enhance antimicrobial efficacy. For instance, halogenated derivatives showed improved activity against both bacterial and fungal strains .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H15N3O5S2 |
| Molecular Weight | 453.49 g/mol |
| CAS Number | 391867-27-9 |
| Melting Point | 224-226 °C |
| Solubility | Soluble in methanol/ethanol |
Current State of Research
The current research on NB-THC-TZ is focused on its potential applications in cancer therapy and antimicrobial treatments. The ongoing investigations aim to elucidate its mechanism of action at the molecular level and explore its efficacy in vivo.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- In contrast, the trifluoromethyl group in ’s compound increases lipophilicity, favoring membrane penetration .
- Synthetic Flexibility : Ethyl ester groups (common in all compounds) facilitate intermediate hydrolysis to carboxylic acids for further functionalization .
Table 2: Comparative Bioactivity and Physical Data
Key Observations:
- Antibacterial Potential: ’s nitrothiophene derivative demonstrates that nitro-heterocycles can exhibit narrow-spectrum antibacterial activity, suggesting the target compound’s nitrobenzo[b]thiophene may share similar properties .
- Thermal Stability: The amino-substituted analog in has a lower melting point (73–75°C), likely due to reduced intermolecular forces compared to nitro-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
